molecular formula C15H17N3O B13941922 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxamide CAS No. 116480-55-8

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxamide

Cat. No.: B13941922
CAS No.: 116480-55-8
M. Wt: 255.31 g/mol
InChI Key: VCBIJDSOKBQUKI-UHFFFAOYSA-N
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Description

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxamide is a complex organic compound with a unique structure that combines a tetrahydropyridine ring with an indole moiety

Preparation Methods

The synthesis of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other established methods.

    Coupling Reaction: The final step involves coupling the tetrahydropyridine ring with the indole moiety using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of human neuronal nitric oxide synthase (nNOS), which plays a role in the modulation of pain pathways . The compound binds to the active site of nNOS, inhibiting its activity and thereby reducing the production of nitric oxide, a mediator of pain and inflammation.

Comparison with Similar Compounds

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxamide can be compared with other similar compounds, such as:

Properties

CAS No.

116480-55-8

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carboxamide

InChI

InChI=1S/C15H17N3O/c1-18-6-4-10(5-7-18)13-9-17-14-3-2-11(15(16)19)8-12(13)14/h2-4,8-9,17H,5-7H2,1H3,(H2,16,19)

InChI Key

VCBIJDSOKBQUKI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C(=O)N

Origin of Product

United States

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